2-(Dimethylamino)pyrimidine-5-carbonitrile
Overview
Description
2-(Dimethylamino)pyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 55338-76-6. Its molecular weight is 148.17 and its IUPAC name is 2-(dimethylamino)-5-pyrimidinecarbonitrile .
Molecular Structure Analysis
The InChI code for 2-(Dimethylamino)pyrimidine-5-carbonitrile is 1S/C7H8N4/c1-11(2)7-9-4-6(3-8)5-10-7/h4-5H,1-2H3 . This indicates the presence of a pyrimidine ring with a dimethylamino group at the 2-position and a carbonitrile group at the 5-position .Physical And Chemical Properties Analysis
2-(Dimethylamino)pyrimidine-5-carbonitrile is a solid at room temperature .Scientific Research Applications
Catalysis in Synthesis
2-(Dimethylamino)pyrimidine-5-carbonitrile and its derivatives are significant in catalysis, particularly in synthesizing various chemical structures. For example, 4-(N,N-dimethylamino)pyridine (DMAP) has been used to catalyze the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which involves treating imidic esters with hydrazine hydrate and subsequent cyclization under solvent-free conditions (Khashi et al., 2015).
Anticancer Potential
Several studies have highlighted the potential of 2-(Dimethylamino)pyrimidine-5-carbonitrile derivatives in anticancer research. A series of hydrazinopyrimidine-5-carbonitrile derivatives demonstrated inhibitory effects on a wide range of cancer cell lines (Cocco et al., 2006). Additionally, derivatives like 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles showed moderate anti-proliferative activity against cancer cell lines (Attia et al., 2019).
Synthesis of Novel Compounds
Research also focuses on synthesizing novel compounds using 2-(Dimethylamino)pyrimidine-5-carbonitrile. For instance, derivatives have been used to synthesize spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, showcasing diverse functional groups and indicating potential for further chemical exploration (Rajeswari et al., 2016).
Antimicrobial Activity
Compounds synthesized from 2-(Dimethylamino)pyrimidine-5-carbonitrile have shown promising antimicrobial activity. A study on derivatives like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile demonstrated potential in inducing bacterial cell membrane rupture (Bhat & Begum, 2021).
Interaction with Metal Ions
Another area of interest is the interaction of 2-(Dimethylamino)pyrimidine-5-carbonitrile derivatives with metal ions. Studies have shown that these compounds can form complexes with various metal ions, highlighting their potential in areas like coordination chemistry (Dixon & Wells, 1986).
Application in Organic Synthesis
2-(Dimethylamino)pyrimidine-5-carbonitrile is also crucial in organic synthesis. It has been used in the synthesis of pyrimidin-2-yl derivatives, which are important in developing new organic compounds with potential applications (Krivopalov et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(dimethylamino)pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11(2)7-9-4-6(3-8)5-10-7/h4-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZVPRHAAVLJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663938 | |
Record name | 2-(Dimethylamino)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyrimidine-5-carbonitrile | |
CAS RN |
55338-76-6 | |
Record name | 2-(Dimethylamino)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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